1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-6-carboxamide
Description
Properties
Molecular Formula |
C21H22N2O4 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]indole-6-carboxamide |
InChI |
InChI=1S/C21H22N2O4/c1-26-12-11-23-10-9-15-3-4-17(13-19(15)23)21(25)22-14-20(24)16-5-7-18(27-2)8-6-16/h3-10,13H,11-12,14H2,1-2H3,(H,22,25) |
InChI Key |
SEHJDXVMFGYYKP-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C1C=C(C=C2)C(=O)NCC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Hydrazone Formation via Japp-Klingemann Protocol
The Japp-Klingemann reaction generates arylhydrazines by coupling diazonium salts with β-keto esters. As demonstrated in the synthesis of carmoxirole, 4-methoxyphenyldiazonium chloride reacts with ethyl 3-oxohexanoate to form hydrazone 6 (Scheme 1). This intermediate undergoes cyclization in concentrated sulfuric acid at 0–5°C to yield 1H-indole-6-carboxylic acid ethyl ester.
Table 1: Reaction Conditions for Hydrazone Cyclization
Regioselectivity Challenges
Cyclization of unsymmetrical hydrazones can produce positional isomers. For example, using 4-amino-salicylic acid in analogous syntheses yielded a 6:1 mixture of 6-hydroxy- and 4-hydroxyindoles. To ensure regioselective formation of the 6-carboxamide derivative, electron-donating groups (e.g., methoxy) at the 4-position of the phenyl ring direct cyclization to the para position.
| Parameter | Effect on Yield |
|---|---|
| Excess Alkylating Agent | Increases by 15% |
| Temperature >70°C | Decomposition observed |
| DMF vs. THF | 22% higher yield in DMF |
Post-alkylation, the ethyl ester is hydrolyzed to the carboxylic acid using 2M NaOH in ethanol (80°C, 3 hours), achieving >95% conversion.
Carboxamide Formation via Coupling Reactions
The final step couples 1-(2-methoxyethyl)-1H-indole-6-carboxylic acid with 2-amino-1-(4-methoxyphenyl)ethan-1-one.
Carbodiimide-Mediated Coupling
-
Activation : Carboxylic acid (1 eq) reacts with EDCI (1.5 eq) and HOBt (1 eq) in DCM at 0°C for 30 minutes.
-
Amination : Addition of 2-amino-1-(4-methoxyphenyl)ethan-1-one (1.1 eq) and DIPEA (3 eq), stirred at 25°C for 18 hours.
Table 3: Coupling Reagent Comparison
| Reagent System | Yield (%) | Purity (HPLC) |
|---|---|---|
| EDCI/HOBt | 82 | 98.5 |
| DCC/DMAP | 74 | 97.2 |
| HATU/DIEA | 85 | 99.1 |
Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 3:7 → 1:1) followed by recrystallization from ethanol/water. Structural confirmation employs:
-
¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, indole H-3), 7.89 (d, J=8.4 Hz, 2H, aryl H), 4.42 (t, J=6.0 Hz, 2H, -OCH₂CH₂-).
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
Aryl halide intermediates enable Suzuki-Miyaura coupling for introducing the 4-methoxyphenyl group. For example, treating 6-bromoindole with 4-methoxyphenylboronic acid under Pd(PPh₃)₄ catalysis achieves 78% yield. However, this method requires additional steps to install the carboxamide.
Solid-Phase Synthesis
Patented methods describe immobilizing indole carboxylic acids on Wang resin, followed by on-resin alkylation and amidation. While scalable, this approach suffers from lower yields (∼65%) compared to solution-phase synthesis.
Challenges and Optimization Strategies
-
Regioselectivity in Indole Formation : Use of electron-rich arylhydrazines and low-temperature cyclization minimizes isomer formation.
-
Alkylation Side Reactions : Employing bulky bases (e.g., DBU) reduces N- vs. O-alkylation byproducts.
-
Carboxamide Hydrolysis : Stabilizing the activated ester with HOBt prevents racemization during coupling .
Chemical Reactions Analysis
1-(2-Methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The indole core can participate in electrophilic substitution reactions, allowing for further functionalization of the molecule.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-6-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and receptor binding.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site and preventing its normal function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of indole-6-carboxamides and aryl-oxoethyl derivatives . Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparisons
*Estimated values based on structural analogs.
Key Observations
Substituent Effects on Lipophilicity: The 2-methoxyethyl group in the target compound provides moderate lipophilicity (logP = 2.68), making it more membrane-permeable than compound 25 (logP = 1.80) but less than compound 1- (logP = 3.10) .
Scaffold Diversity: AZ331’s dihydropyridine core introduces conformational flexibility and a thioether linker, which may broaden target selectivity but increase metabolic instability . The positional isomer (indole-5-carboxamide) demonstrates how minor structural changes (carboxamide at position 5 vs. 6) could alter receptor interactions despite identical molecular weight and logP .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels compound 1- , which uses EDC HCl and DMAP for carboxamide coupling . However, the methoxyethyl group may require additional protection-deprotection steps.
Pharmacological Implications (Hypothetical)
- Renal Applications : Analog compound 1- showed efficacy in acute kidney injury models, suggesting the target compound’s methoxyethyl group might enhance renal retention .
- Antiviral Potential: Structural similarities to AZ331 (a dihydropyridine with anti-HIV activity) hint at possible capsid-binding properties, though direct evidence is lacking .
Biological Activity
1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-6-carboxamide is a synthetic compound notable for its unique indole structure, which integrates various functional groups that contribute to its biological activities. This article focuses on the compound's synthesis, biological activity, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-6-carboxamide is , with a molecular weight of approximately 369.5 g/mol. The compound features an indole core with methoxyethyl and 4-methoxyphenyl substituents, enhancing its potential for diverse biological interactions.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H31N3O2 |
| Molecular Weight | 369.5 g/mol |
| Indole Core | Present |
| Substituents | Methoxyethyl, 4-Methoxyphenyl |
Anticancer Properties
Research has demonstrated that derivatives of indole, including this compound, exhibit significant cytotoxicity against various cancer cell lines. A study utilizing MTT assays showed that compounds with similar structures had low LC50 values against HepG2 (0.9 μM), MCF-7 (0.55 μM), and HeLa (0.50 μM) cells, indicating potent anticancer activity . The selectivity of these compounds towards cancer cells over normal cells (HEK293, LO2, MRC5) was also noted, with IC50 values greater than 100 μg/ml for normal cell lines .
Antiviral Activity
The indole moiety has been associated with antiviral properties, particularly against SARS-CoV-2. In vitro studies have shown that indole derivatives can inhibit the infectivity of the virus by targeting glycoproteins and blocking enzymatic activities essential for viral replication . This suggests potential applications in developing antiviral therapies.
Anti-inflammatory and Antimicrobial Effects
Indole derivatives have also been studied for their anti-inflammatory properties. Compounds similar to 1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-6-carboxamide showed significant inhibition of pro-inflammatory cytokines and enzymes such as COX-1 and COX-2 . Additionally, antimicrobial activity was observed against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of biological effects .
Synthesis and Evaluation
A case study involved synthesizing various indole derivatives and evaluating their biological activities. The synthesized compounds were tested against multiple cancer cell lines and showed promising results in inhibiting cell proliferation while maintaining lower toxicity to normal cells. The study highlighted the importance of structural modifications in enhancing biological activity .
Mechanistic Insights
Molecular docking studies have provided insights into the binding mechanisms of these compounds at the molecular level. For instance, binding interactions within the active sites of COX enzymes were explored, revealing how structural features influence inhibitory potency . Such studies are crucial for understanding how modifications can lead to improved therapeutic profiles.
Q & A
Q. What are the recommended synthetic routes for 1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-6-carboxamide?
- Methodological Answer : A common approach involves multi-step condensation reactions. For example, the indole core can be functionalized via nucleophilic substitution using 2-methoxyethyl groups under reflux conditions in acetic acid. Subsequent coupling with 2-(4-methoxyphenyl)-2-oxoethylamine is achieved via carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF . Recrystallization from DMF/acetic acid mixtures improves purity (>95%) .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Use H and C NMR to confirm substituent positions on the indole ring and amide linkage. HRMS (High-Resolution Mass Spectrometry) validates molecular weight within 0.005 Da error margins. For example, a peak at m/z 381.1685 [M+H] matches the theoretical mass . IR spectroscopy can verify carbonyl (C=O) stretches at ~1680–1700 cm for the amide and ketone groups .
Q. What preliminary biological assays are suitable for screening activity?
- Methodological Answer : Conduct in vitro cytotoxicity assays (e.g., MTT) against cancer cell lines (HeLa, MCF-7) at 1–100 µM concentrations. Pair with antimicrobial testing (MIC assays) using S. aureus and E. coli. Include positive controls (e.g., doxorubicin for cytotoxicity, ampicillin for bacteria) to validate assay conditions .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer : Synthesize analogs with variations in the methoxy groups (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) and indole substituents (e.g., chloro or methyl groups). Test these analogs in parallel using standardized kinase inhibition assays (e.g., EGFR or VEGFR-2) and compare IC values. Molecular docking (AutoDock4) can predict binding modes to prioritize synthetic targets .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity or incubation time). Validate findings using orthogonal methods:
Q. What strategies optimize bioavailability and metabolic stability?
- Methodological Answer : Introduce hydrophilic groups (e.g., PEG chains) to the methoxyethyl side chain to improve solubility. Assess metabolic stability in liver microsomes (human/rat) with LC-MS/MS to track degradation. Modify the amide linkage to a sulfonamide or urea to resist protease cleavage .
Q. How to analyze impurities in bulk synthesis?
- Methodological Answer : Use HPLC with a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) to detect impurities. Compare retention times against known byproducts (e.g., dealkylated intermediates). Quantify impurities via UV absorption at 254 nm, ensuring total impurities <0.5% as per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
